![molecular formula C7H12Cl2N2S B1426751 N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride CAS No. 1332531-54-0](/img/structure/B1426751.png)
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
Overview
Description
“N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1332531-54-0 . It has a molecular weight of 227.16 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2S.2ClH/c1-2-6(1)9-4-7-3-8-5-10-7;;/h3,5-6,9H,1-2,4H2;2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated that thiazole and its derivatives play a significant role in the development of compounds with potential applications in various fields, including medicinal chemistry. For example, the synthesis of quaternary 3-(1,3-dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo[2,1-b]thiazolium salts through the reaction of dihydroimidazole-2-thiol with N-(3-chloro-2-oxopropyl)phthalimide demonstrates the versatility of thiazole derivatives in chemical synthesis (Dianov, 2006).
Anticancer Activity
Thiazole derivatives have been reported to exhibit significant anticancer activities. The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents highlight the potential therapeutic applications of these compounds (Gomha et al., 2017).
Insecticidal Activity
Compounds based on thiazole derivatives have also been explored for their insecticidal properties. The synthesis of dihydropiperazine neonicotinoid compounds, including those with a thiazole moiety, illustrates the pursuit of new, effective insecticides (Samaritoni et al., 2003).
Potential CNS Applications
Additionally, thiazole derivatives have been investigated for their potential applications in treating central nervous system (CNS) disorders. The patent application for cyclopropanamine compounds, highlighting their use in modulating lysine-specific demethylase-1 (LSD1), points to research into novel treatments for conditions such as schizophrenia and Alzheimer's disease (Blass, 2016).
Safety and Hazards
properties
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-2-6(1)9-4-7-3-8-5-10-7;;/h3,5-6,9H,1-2,4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUGKALEENKTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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